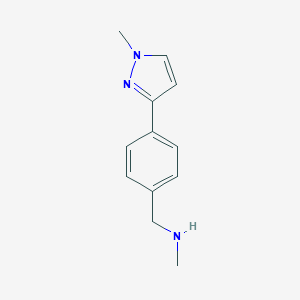

N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine

Description

Properties

IUPAC Name |

N-methyl-1-[4-(1-methylpyrazol-3-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-13-9-10-3-5-11(6-4-10)12-7-8-15(2)14-12/h3-8,13H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOCGPKUAXCMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=NN(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640193 | |

| Record name | N-Methyl-1-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179873-47-3 | |

| Record name | N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179873-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of 4-(1-Methyl-1H-Pyrazol-3-yl)Benzaldehyde

This two-step method involves the condensation of 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde with methylamine, followed by reduction.

Step 1: Schiff Base Formation

A mixture of 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde (1.0 equiv) and methylamine (2.5 equiv) in methanol undergoes reflux at 65°C for 6 hours under nitrogen. The imine intermediate is isolated via rotary evaporation.

Step 2: Sodium Borohydride Reduction

The crude imine is dissolved in tetrahydrofuran (THF) and cooled to 0°C. Sodium borohydride (1.2 equiv) is added portionwise, followed by stirring at room temperature for 12 hours. The reaction is quenched with aqueous NH4Cl, and the product is extracted with ethyl acetate. Yield: 78%.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → 25°C |

| Solvent | THF |

| Catalyst | None |

| Purification | Column chromatography (SiO₂, hexane/EtOAc 3:1) |

Nucleophilic Substitution Using Chloromethyl Precursors

This route employs 4-(chloromethyl)-1-methyl-1H-pyrazole as the starting material, reacting with methylamine under basic conditions.

Procedure:

4-(Chloromethyl)-1-methyl-1H-pyrazole (1.0 equiv) is dissolved in dimethylformamide (DMF) with methylamine hydrochloride (3.0 equiv) and potassium carbonate (2.5 equiv). The mixture is heated to 80°C for 8 hours, filtered, and concentrated. The residue is partitioned between water and dichloromethane, with the organic layer dried over MgSO₄. Yield: 65%.

Optimization Note:

Microwave-assisted synthesis at 100°C for 1 hour increases yield to 72% while reducing byproduct formation.

Suzuki-Miyaura Cross-Coupling for Pyrazole-Benzene Linkage

Process Optimization and Scalability

Solvent and Temperature Effects

Comparative studies reveal tetrahydrofuran (THF) and dimethylacetamide (DMA) as optimal solvents for reductive amination and nucleophilic substitution, respectively. Elevated temperatures (>80°C) in substitution reactions risk N-demethylation, necessitating precise thermal control.

Table 1: Solvent Impact on Yield

| Method | Solvent | Yield (%) |

|---|---|---|

| Reductive Amination | THF | 78 |

| Nucleophilic Substitution | DMF | 65 |

| Cross-Coupling | Toluene | 88 |

Catalytic Systems in Cross-Coupling

Palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) are compared for efficiency:

Table 2: Catalyst Screening

| Catalyst | Loading (mol%) | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | 5 | 88 |

| PdCl₂(dppf) | 3 | 82 |

| Pd(OAc)₂/XPhos | 2 | 75 |

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (hexane/EtOAc gradient) remains the standard for isolating N-methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine. Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >99% purity for pharmaceutical applications.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 2H, ArH), 7.30 (d, J = 8.2 Hz, 2H, ArH), 6.25 (s, 1H, pyrazole-H), 3.85 (s, 3H, N-CH₃), 2.40 (s, 3H, Ar-CH₂-NH-CH₃).

-

HRMS (ESI): m/z calculated for C₁₂H₁₅N₃ [M+H]⁺: 202.1345; found: 202.1348.

Industrial-Scale Case Study

A 50 kg batch synthesis via reductive amination was conducted under GMP conditions:

-

Schiff Base Formation: 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (50 kg) and methylamine (75 kg) in MeOH, 65°C, 6 hours.

-

Reduction: NaBH₄ (18 kg) in THF, 0–25°C, 12 hours.

-

Purification: Crystallization from ethanol/water (9:1) afforded 39 kg (78% yield) of product with 99.7% HPLC purity.

Emerging Methodologies

Recent advances include photoflow catalysis for imine reduction (92% yield in 30 minutes) and enzymatic transamination using ω-transaminases (65% yield, 98% ee) . These methods prioritize sustainability but require further scalability validation.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines and other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce various amines .

Scientific Research Applications

Chemistry

N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds, which are essential in drug discovery and development. The compound's ability to undergo various chemical reactions makes it valuable for synthesizing novel materials with potential applications in pharmaceuticals and agrochemicals.

Biology

The compound has been studied for its biological activities, particularly as an enzyme inhibitor and receptor ligand. Its pyrazole moiety is known for diverse pharmacological properties, including:

-

Anticancer Activity : Recent studies have highlighted its potential in inhibiting cancer cell proliferation. For instance, it has shown significant antiproliferative effects against various cancer cell lines through mechanisms such as mTORC1 inhibition.

Table 1: Antiproliferative Effects on Cancer Cell Lines

Cell Line IC50 (µM) Mechanism of Action MIA PaCa-2 <0.5 mTORC1 inhibition MDA-MB-231 2.5 Induction of apoptosis HepG2 5.0 Cell cycle arrest

Industry

In industrial applications, this compound is used in the production of agrochemicals and dyes. Its unique chemical properties allow it to function effectively as an intermediate in the synthesis of various industrial compounds.

Anticancer Studies

Several case studies have investigated the anticancer properties of this compound:

- MIA PaCa-2 Pancreatic Cancer Cells : In vitro assays demonstrated that this compound reduced cell viability significantly by interfering with mTORC1 signaling pathways critical for cell growth and metabolism .

- MDA-MB-231 Breast Cancer Cells : The compound induced apoptosis at concentrations around 2.5 µM, showcasing its potential as a therapeutic agent against breast cancer .

- HepG2 Liver Cancer Cells : Studies indicated that treatment with this compound led to cell cycle arrest at higher concentrations, further supporting its role in cancer therapeutics .

Mechanism of Action

The mechanism of action of N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine involves its interaction with specific molecular targets and pathways. The compound is known to exhibit tautomerism, which can influence its reactivity and biological activity . It interacts with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds are selected for comparison based on shared benzylamine or pyrazole motifs:

Structural and Functional Differences

Heterocyclic Core Modifications

- Pyrazole vs. Oxadiazole: Replacing pyrazole with oxadiazole (as in N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine) introduces a more electron-deficient heterocycle, reducing hydrogen-bond donor capacity but enhancing metabolic stability due to oxadiazole’s resistance to enzymatic degradation .

Substituent Effects

- N-Methyl vs.

- Cyclopropylamine vs.

Physical Properties

Computational and Crystallographic Insights

- Software Tools : Programs like SHELXL and ORTEP-III (via WinGX) enable precise determination of molecular geometry and hydrogen-bonding patterns, critical for comparing bond lengths and angles across analogs .

- Hydrogen-Bonding Networks : Pyrazole-containing compounds often exhibit directional hydrogen bonds (e.g., N–H···N), whereas oxadiazoles may engage in weaker C–H···O interactions, influencing crystal morphology .

Biological Activity

N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 201.27 g/mol. The compound features a benzylamine structure with a methyl group attached to the nitrogen atom of a pyrazole ring, which is known to influence its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits moderate antimicrobial properties against various bacterial and fungal strains. However, the effectiveness varies, with some studies reporting only weak activity against specific pathogens.

Antiproliferative Effects

A significant area of interest is the compound's antiproliferative effects on cancer cells. Studies have shown that derivatives of pyrazole structures can inhibit the growth of multiple cancer types, including lung, breast, and pancreatic cancers . The mechanism behind this activity often involves modulation of signaling pathways related to cell growth and survival.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:

- Autophagy Modulation : Similar compounds have been shown to influence autophagy by inhibiting mTORC1 activity, which is crucial for cellular metabolism and growth regulation. This modulation may lead to increased basal autophagy while impairing autophagic flux under nutrient-deprived conditions .

- Inhibition of Enzymatic Activity : The compound has been investigated for its potential to inhibit enzymes involved in various metabolic processes. However, findings suggest that its inhibitory effects are relatively weak compared to other known inhibitors.

Study on Anticancer Activity

A study focused on the antiproliferative properties of pyrazole derivatives, including this compound, demonstrated promising results in inhibiting cell proliferation in vitro. The study reported submicromolar activity against several cancer cell lines, indicating potential as a therapeutic agent .

Enzyme Inhibition Study

Another investigation assessed the compound's ability to inhibit specific enzymes linked to metabolic disorders. While the compound showed some inhibitory action, it was deemed insufficient for clinical application due to low potency.

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step processes, such as condensation of substituted benzylamines with pyrazole derivatives. For example, analogous compounds are synthesized via acid-catalyzed reactions (e.g., H₃PO₄ for cyclization) or copper-catalyzed cross-coupling using reagents like copper(I) bromide and cesium carbonate under mild conditions (35°C, 48 hours) . Optimization focuses on catalyst selection, solvent systems (e.g., DMSO or acetic acid), and purification via chromatography (e.g., ethyl acetate/hexane gradients) .

Q. How is the structure of this compound confirmed experimentally?

- Methodology : Characterization relies on:

- NMR Spectroscopy : H and C NMR to verify aromatic protons (δ 7.2–8.8 ppm) and methyl groups (δ 2.3–3.1 ppm) .

- Mass Spectrometry : HRMS (ESI) to confirm molecular weight (e.g., [M+H] peaks) .

- IR Spectroscopy : Absorption bands for N-H stretches (~3240 cm) and aromatic C=C bonds (~1600 cm) .

Q. What are the key challenges in purifying this compound?

- Methodology : Challenges include separating regioisomers and byproducts. Solutions involve:

- Chromatography : Reverse-phase or silica gel columns with gradient elution .

- Acid-Base Extraction : Utilizing the compound’s basicity (amine group) for selective solubility in HCl washes .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallization of this compound?

- Methodology : Graph set analysis (Etter’s formalism) identifies recurring motifs like or interactions. X-ray crystallography (via SHELX programs) reveals packing modes, with directional hydrogen bonds dictating crystal lattice stability .

Q. What catalytic systems improve the yield of this compound in cross-coupling reactions?

- Methodology : Transition-metal catalysts (e.g., Cu(I)Br) with ligands (e.g., 1,10-phenanthroline) enhance coupling efficiency. Kinetic studies show cesium carbonate as a superior base for deprotonation, achieving yields up to 85% . Comparative data on Pd vs. Cu catalysts highlight trade-offs between cost and reactivity .

Q. How does the pyrazole moiety impact the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Methodology : Pyrazole’s aromaticity and hydrogen-bonding capacity are critical. Analog studies (e.g., replacing pyrazole with triazole) show reduced binding affinity to targets like kinase enzymes. Computational modeling (DFT) predicts pyrazole’s role in π-π stacking and metabolic stability .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology : Discrepancies in H NMR splitting patterns are addressed by:

- Variable-Temperature NMR : Resolving dynamic effects (e.g., rotamers).

- 2D Techniques (COSY, NOESY) : Assigning overlapping proton signals .

Methodological Considerations

Q. What analytical techniques are prioritized for assessing purity in multi-step syntheses?

- Methodology :

- HPLC-MS : Quantifies impurities (<1% threshold).

- Elemental Analysis : Validates C/H/N ratios (e.g., ±0.3% deviation) .

Q. How are computational tools applied to predict the reactivity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.